molecular formula C13H20N2O B1623960 {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol CAS No. 622381-66-2

{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol

Cat. No.: B1623960
CAS No.: 622381-66-2
M. Wt: 220.31 g/mol
InChI Key: OFOKVNJJKZLPAZ-UHFFFAOYSA-N
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Description

{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol is a chemical compound with the molecular formula C12H18N2O. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The compound features a phenyl ring substituted with a methanol group and a methylpiperazine moiety, which contributes to its unique chemical properties.

Mechanism of Action

Target of Action

Similar piperazine derivatives have been reported to exhibit anti-inflammatory effects . These compounds often target pro-inflammatory mediators such as histamine, bradykinin, prostaglandins, leukotrienes, and cytokines .

Mode of Action

It’s worth noting that similar piperazine compounds have been shown to interact with their targets, leading to a reduction in the production and release of pro-inflammatory mediators . This interaction can result in the alleviation of the cardinal signs of inflammation, including pain, heat, redness, and swelling .

Biochemical Pathways

Related piperazine compounds have been shown to influence pathways associated with inflammation . These compounds can potentially inhibit the synthesis or release of pro-inflammatory mediators, thereby disrupting the inflammatory response .

Pharmacokinetics

Similar piperazine compounds are known to undergo hepatic metabolism . The impact of these properties on the bioavailability of {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol is currently unknown and would require further investigation.

Result of Action

Similar piperazine compounds have been shown to exhibit anti-nociceptive and anti-inflammatory effects . These compounds can reduce the number of writhings induced by acetic acid, reduce paw licking time in animals, and decrease oedema formation . They can also reduce cell migration and the activity of the myeloperoxidase enzyme, as well as the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol typically involves the reaction of 3-bromobenzyl alcohol with 4-methylpiperazine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde or 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid.

    Reduction: Formation of 3-[(4-Methylpiperazin-1-yl)methyl]phenylmethane.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol is utilized in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    {3-[(4-Piperazin-1-yl)methyl]phenyl}methanol: Similar structure but lacks the methyl group on the piperazine ring.

    {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}ethanol: Similar structure but with an ethanol group instead of methanol.

    {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}acetone: Similar structure but with an acetone group instead of methanol.

Uniqueness

{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol is unique due to the presence of both the methanol group and the methylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-14-5-7-15(8-6-14)10-12-3-2-4-13(9-12)11-16/h2-4,9,16H,5-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOKVNJJKZLPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428757
Record name {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622381-66-2
Record name {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(4-Methylpiperazin-1-yl)methyl]benzyl alcohol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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